
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and is commonly referred to as Br-DMB.
Aplicaciones Científicas De Investigación
Br-DMB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Br-DMB has been tested on various cancer cell lines, where it has demonstrated significant cytotoxicity. Additionally, Br-DMB has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of Br-DMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Br-DMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation. Br-DMB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Br-DMB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. Br-DMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Br-DMB has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Br-DMB is that it is readily available and easy to synthesize. This makes it a cost-effective compound for use in scientific research. Additionally, Br-DMB has been shown to have low toxicity, making it a safer alternative to other compounds with similar therapeutic properties.
One of the limitations of Br-DMB is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of Br-DMB for different therapeutic applications.
Direcciones Futuras
There are several future directions for research on Br-DMB. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in animal models. Another potential direction is to explore its potential as a new antibiotic. Additionally, more research is needed to fully understand the mechanism of action of Br-DMB and to optimize its use in therapeutic applications.
Conclusion
In conclusion, 4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is reproducible, making it readily available for scientific research. Br-DMB has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Br-DMB has a variety of biochemical and physiological effects, and it has been shown to have low toxicity. There are several future directions for research on Br-DMB, including further investigation of its anti-cancer properties and potential as a new antibiotic.
Métodos De Síntesis
The synthesis of Br-DMB involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with isobutylamine in the presence of a base. The reaction yields 4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide as the final product. This synthesis method has been optimized and is reproducible, making Br-DMB readily available for scientific research.
Propiedades
Nombre del producto |
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18BrNO4S |
Peso molecular |
352.25 g/mol |
Nombre IUPAC |
4-bromo-2,5-dimethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-8(2)7-14-19(15,16)12-6-10(17-3)9(13)5-11(12)18-4/h5-6,8,14H,7H2,1-4H3 |
Clave InChI |
ATETVOCUXWGVKG-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
SMILES canónico |
CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)




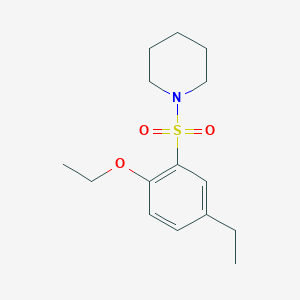
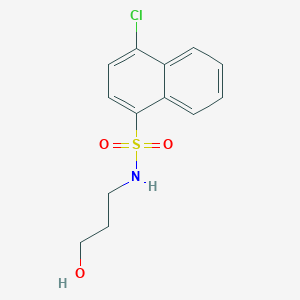
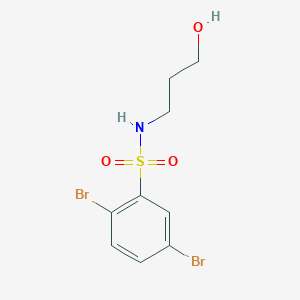
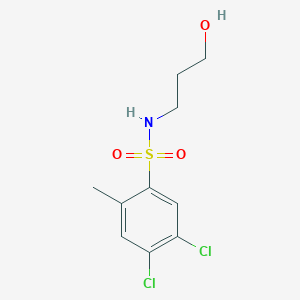
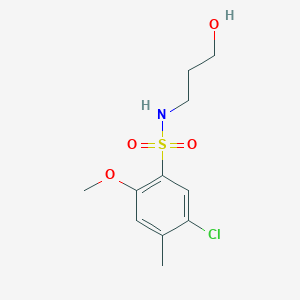



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)